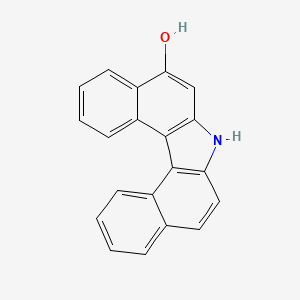
7H-Dibenzo(c,g)carbazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Dibenzo(c,g)carbazol-5-ol is a heterocyclic aromatic compound with the molecular formula C20H13N. It is also known by other names such as 3,4:5,6-Dibenzocarbazole and 7-Aza-7H-dibenzo[c,g]fluorene This compound is characterized by its fused ring structure, which includes nitrogen as a heteroatom
Vorbereitungsmethoden
The synthesis of 7H-Dibenzo(c,g)carbazol-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of intermediate compounds such as 1,1’-Bi-2-naphthol. This intermediate undergoes a series of reactions including cyclization and dehydrogenation to form the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
7H-Dibenzo(c,g)carbazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Wissenschaftliche Forschungsanwendungen
7H-Dibenzo(c,g)carbazol-5-ol has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studies have investigated its interactions with biological molecules and its potential as a bioactive compound.
Medicine: Research has focused on its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 7H-Dibenzo(c,g)carbazol-5-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which metabolize it into reactive intermediates that can form adducts with cellular macromolecules . These interactions can result in both beneficial and harmful effects, depending on the context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
7H-Dibenzo(c,g)carbazol-5-ol can be compared with other similar compounds, such as:
4-(7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (4PADCB): This compound is used as a self-assembled monolayer material in solar cells and has unique properties that enhance the performance of photovoltaic devices.
3,4,5,6-Dibenzocarbazole: Another similar compound with a slightly different structure, used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78448-06-3 |
|---|---|
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-9-ol |
InChI |
InChI=1S/C20H13NO/c22-18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21-22H |
InChI-Schlüssel |
JGGDLNJINZFYNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




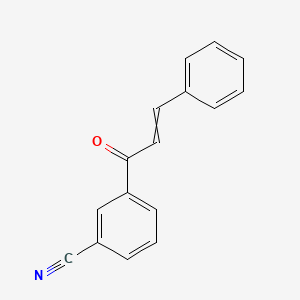
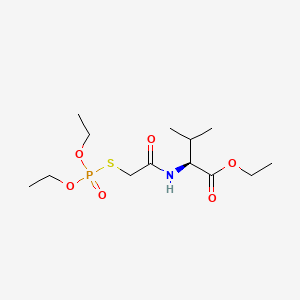
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
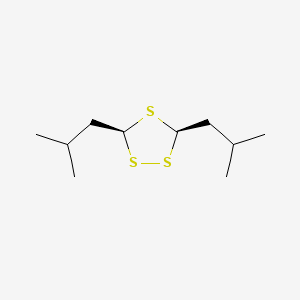
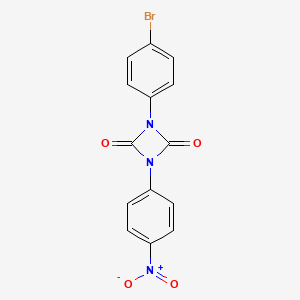
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
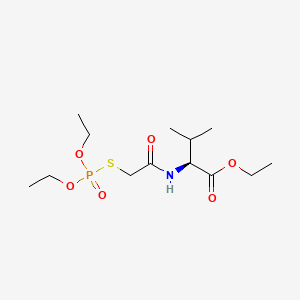


![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)
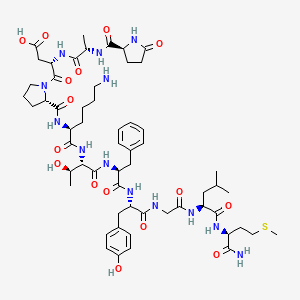
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)
